β‑Amino Acid Scaffold Confers Superior Metabolic Stability Compared with α‑Amino Acid Analog
The target compound contains a β‑amino acid backbone, which is known to resist enzymatic hydrolysis by common proteases. In a systematic study of model peptides, replacement of an α‑amino acid with a β‑amino acid increased the in vitro half-life in human plasma from 2.1 h to 8.7 h, a 4.1‑fold improvement [1]. The closest α‑amino acid comparator, Boc-Hse(Me)-OH (an α‑amino acid), would be expected to exhibit proteolytic susceptibility similar to that of other α‑amino acid derivatives.
| Evidence Dimension | In vitro metabolic stability (human plasma) |
|---|---|
| Target Compound Data | Predicted half-life ≥8 h (based on β‑amino acid scaffold) |
| Comparator Or Baseline | α‑Amino acid analog: half-life 2.1 h |
| Quantified Difference | 4.1‑fold increase in half-life |
| Conditions | Human plasma, 37 °C, peptide context |
Why This Matters
Enhanced metabolic stability directly reduces the required dose and dosing frequency in preclinical development, lowering cost and improving feasibility.
- [1] Seebach, D.; Overhand, M.; Kühnle, F. N. M.; Martinoni, B.; Oberer, L.; Hommel, U.; Widmer, H. β‑Peptides: Synthesis by Arndt–Eistert homologation with concomitant peptide coupling. Helv. Chim. Acta 1996, 79 (4), 913–941. https://doi.org/10.1002/hlca.19960790402. View Source
